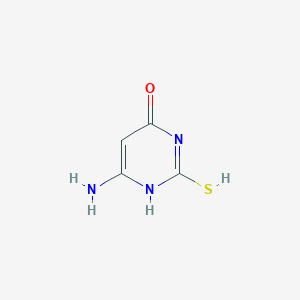

6-amino-2-sulfanyl-1H-pyrimidin-4-one

Description

6-Amino-2-sulfanyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core with amino (–NH₂) and sulfanyl (–SH) groups at positions 6 and 2, respectively. This structure confers unique reactivity and biological activity, making it a versatile scaffold in medicinal chemistry and materials science. The compound is synthesized via established methods, such as condensation reactions or functionalization of preformed pyrimidine derivatives . Its tautomeric equilibrium (e.g., between thione and thiol forms) and hydrogen-bonding capabilities influence its physicochemical properties and interactions with biological targets .

Properties

IUPAC Name |

6-amino-2-sulfanyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYYRKDBDBILSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=NC1=O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-sulfanyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the interaction of N-(2-bromoethyl)- and N-(3-bromopropyl)phthalimides with 2-thiouracils substituted at position 6 in an alkaline medium can yield the desired compound . The reaction typically involves S-monoamidoalkylation and, depending on the substituents, can also produce S,O(4)- and S,N(3)-diamidoalkylation products.

Industrial Production Methods

Industrial production methods for 6-amino-2-sulfanyl-1H-pyrimidin-4-one are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The keto group can be reduced to form corresponding alcohols.

Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-2-sulfanyl-1H-pyrimidin-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antimicrobial and antiviral activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-amino-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial resistance . This inhibition disrupts the methylation process, leading to impaired protein synthesis and bacterial growth. The compound’s sulfanyl and amino groups play crucial roles in binding to the enzyme’s active site, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 6-amino-2-sulfanyl-1H-pyrimidin-4-one with structurally analogous pyrimidinones reveals critical differences in substituent effects, biological activity, and synthetic accessibility. Key compounds are summarized below:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- Benzylsulfanyl derivatives (e.g., Table 1, Entry 2) exhibit higher lipophilicity, enhancing membrane permeability and kinase inhibitory activity compared to the parent compound .

- Nitro-substituted analogs (e.g., Entry 5) display electrophilic reactivity, enabling covalent interactions with biological targets, such as DNA or enzymes .

Tautomerism and Stability: The thione-thiol tautomerism in 6-amino-2-sulfanyl-1H-pyrimidin-4-one affects its stability in aqueous solutions, whereas methylsulfanyl derivatives (Entry 4) stabilize the thione form, reducing pH-dependent degradation .

Synthetic Accessibility :

- Alkylation reactions (e.g., benzylation in Entry 2) are straightforward but may require optimization to avoid overalkylation .

- Bicyclic derivatives (Entry 6) require multistep syntheses involving cyclization agents like Meldrum’s acid, limiting scalability .

Crystallographic Insights :

- X-ray studies of 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one (Entry 6) reveal coplanar bicyclic cores and intramolecular S···O interactions (2.534 Å), stabilizing the molecule’s conformation .

Biological Relevance :

- The parent compound’s CDK2 inhibitory activity (IC₅₀ ~ 0.5 µM) is modulated by substituents; bulkier groups (e.g., benzyl) may reduce potency due to steric clashes, while smaller groups (e.g., methyl) retain activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.